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Abstract

Cinnamyl valerate, a cinnamate ester, is a compound of interest in the flavor and fragrance
industries with potential applications in other chemical and pharmaceutical sectors. This
technical guide provides a comprehensive overview of its chemical structure, physicochemical
properties, synthesis methodologies, and potential biological relevance. All quantitative data
are summarized in structured tables, and detailed experimental protocols for its synthesis are
provided. This document also includes visualizations of a representative synthesis workflow
and a hypothetical biological signaling pathway, generated using the DOT language, to
facilitate a deeper understanding of its chemical and potential pharmacological characteristics.

Chemical Structure and Identification

Cinnamyl valerate, systematically named [(E)-3-phenylprop-2-enyl] pentanoate, is the ester
formed from cinnamyl alcohol and valeric acid.

Table 1: Chemical Identification of Cinnamyl Valerate
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Identifier Value Reference

E)-3-phenylprop-2-enyl
IUPAC Name [(E)-3-phenylprop vl
pentanoate

Cinnamyl pentanoate, 3-
Synonyms [1]
Phenyl-2-propenyl pentanoate

CAS Number 10482-65-2 [2]
Molecular Formula C14H1802 [2]
Molecular Weight 218.29 g/mol [3]
Canonical SMILES Ef((;lCC(=O)OCC=CC1=CC=C [2]

InChl=1S/C14H1802/c1-2-3-
11-14(15)16-12-7-10-13-8-5-4-

InChl [1]
6-9-13/h4-10H,2-3,11-

12H2,1H3/b10-7+

FLSKWIBFXUNBAW-
InChlKey [1]
JXMROGBWSA-N

Physicochemical Properties

The physicochemical properties of cinnamyl valerate are crucial for its handling, formulation,
and potential applications. While experimental data for some properties are limited, a
combination of experimental and predicted values is presented below. For context,
experimental data for the closely related isomer, cinnamyl isovalerate, is also provided where
available.

Table 2: Physicochemical Properties of Cinnamyl Valerate
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Property Value Data Type Reference
Physical State Colorless liquid Experimental
Odor Sweet, balsamic, fruity = Experimental

328.8 °C (at 760

Boiling Point Experimental [3]
mmHgQ)
Melting Point 51.15°C Predicted [4]
Density 1.008 g/cm3 Experimental [3]
Solubility in Water 7.167 mg/L at 25 °C Predicted [5]
Solubility in Organic ) )
Soluble in alcohol Experimental [5]
Solvents
logP (Octanol-Water ]
4.32 Predicted [4]

Partition Coefficient)

nD20: 1.518 - 1.524

Refractive Index (for Cinnamyl Experimental [61[7]
Isovalerate)
Flash Point 131.67 °C Experimental [5]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of
cinnamyl valerate. While a complete set of experimentally verified spectra for cinnamyl
valerate is not readily available in the public domain, characteristic spectral features can be
inferred from data on its constituent parts (cinnamyl alcohol and valeric acid) and similar
cinnamyl esters.

Table 3: Predicted and Representative Spectroscopic Data for Cinnamyl Valerate
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Technique Predicted/Representative Data

8 ~7.2-7.4 (m, 5H, Ar-H), ~6.6 (d, 1H, =CH-),
~6.2 (dt, 1H, -CH=), ~4.7 (d, 2H, -O-CHz-), ~2.3
(t, 2H, -CO-CHz-), ~1.6 (m, 2H, -CHz-), ~1.3 (m,
2H, -CHz-), ~0.9 (t, 3H, -CHs)

1H NMR

8 ~173 (C=0), ~136 (Ar-C), ~134 (=CH-),
~128.6 (Ar-CH), ~128.0 (Ar-CH), ~126.5 (Ar-
CH), ~123 (=CH-), ~65 (-O-CHz-), ~34 (-CO-
CHz-), ~27 (-CHz-), ~22 (-CHz2-), ~13 (-CH3)

13C NMR

~3030 cm~1 (aromatic C-H stretch), ~2960,
2870 cm™1 (aliphatic C-H stretch), ~1735 cm™1

IR (Infrared) (C=0 ester stretch), ~1650 cm~1 (C=C stretch),
~1160 cm~1 (C-O stretch), ~965 cm~1 (trans C-
H bend)

miz (%): 117 (100), 115 (50), 91 (40), 218 (M*,

Mass Spectrometry (EI) 20), 102 (15)(1]

Note: NMR chemical shifts (8) are in ppm. Predicted values are based on the analysis of similar
compounds such as cinnamyl acetate and cinnamyl alcohol.[8][9][10][11][12]

Experimental Protocols for Synthesis

Cinnamyl valerate is typically synthesized via the esterification of cinnamyl alcohol with valeric
acid or its derivatives. The two most common laboratory-scale methods are Fischer
esterification and Steglich esterification.

Fischer Esterification

This method involves the direct acid-catalyzed reaction between an alcohol and a carboxylic
acid.

Materials:

e Cinnamyl alcohol (1.0 eq)
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e Valeric acid (1.2 eq)

o Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
» Toluene (as solvent for azeotropic removal of water)

e Saturated sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate

e Dichloromethane or diethyl ether (for extraction)
Procedure:

e To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add
cinnamyl alcohol, valeric acid, and toluene.

e Add the catalytic amount of concentrated sulfuric acid to the mixture.

e Heat the reaction mixture to reflux. Water produced during the reaction will be collected in
the Dean-Stark trap.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Once the reaction is complete (typically after several hours), cool the mixture to room
temperature.

o Transfer the reaction mixture to a separatory funnel and wash sequentially with water,
saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted valeric
acid), and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

 Purify the crude product by vacuum distillation or column chromatography on silica gel to
obtain pure cinnamyl valerate.
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Steglich Esterification

This method allows for esterification under milder conditions using a coupling agent and a
catalyst.

Materials:
e Cinnamyl alcohol (1.0 eq)
e Valeric acid (1.2 eq)

e N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC) (1.1 eq)

e 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)
e Anhydrous dichloromethane (as solvent)
Procedure:

¢ In a dry round-bottom flask under an inert atmosphere, dissolve cinnamyl alcohol, valeric
acid, and DMAP in anhydrous dichloromethane.

e Cool the mixture in an ice bath.

 In a separate flask, dissolve DCC or EDC in anhydrous dichloromethane and add this
solution dropwise to the reaction mixture with stirring.

 Allow the reaction to warm to room temperature and stir for several hours.
o Monitor the reaction progress by TLC.

e Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
Filter off the precipitate.

e Wash the filtrate with 1 M HCI solution, saturated sodium bicarbonate solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in
vacuo.
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 Purify the resulting crude ester by column chromatography on silica gel.

Visualized Experimental Workflow and Potential
Biological Signaling
Synthesis Workflow: Fischer Esterification

The following diagram illustrates the general workflow for the synthesis of cinnamyl valerate

via Fischer esterification.

Cinnamyl Alcohol + Reflux with Cool & Wash:
Valeric Acid + ) | 1. Water i Pure Cinnamyl
Sulfuric Acid (cat.) + (AT (RETOVE] 2. NaHCO: (aq) Al & CeEenET Valerate
of Water (Dean-Stark)

Toluene 3. Brine

Click to download full resolution via product page

Fischer Esterification Workflow

Hypothetical Biological Signaling Pathway

While specific studies on the biological signaling pathways of cinnamyl valerate are lacking,
many cinnamyl derivatives exhibit antioxidant and anti-inflammatory properties. A plausible, yet
hypothetical, mechanism of action could involve the modulation of the Nrf2 signaling pathway, a

key regulator of cellular antioxidant responses.
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Hypothetical Nrf2 Pathway Modulation

Applications and Future Directions

Currently, cinnamyl valerate is primarily utilized in the flavor and fragrance industry for its
unique aromatic profile. However, given the known biological activities of other cinnamyl esters,
further research into the pharmacological properties of cinnamyl valerate is warranted.[6]
Areas for future investigation could include its potential as an antimicrobial, antioxidant, or anti-
inflammatory agent. Its physicochemical properties, such as its lipophilicity, may also make it a
candidate for evaluation in drug delivery systems.

Conclusion
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This technical guide has provided a detailed overview of the chemical structure, properties, and
synthesis of cinnamyl valerate. While there is a foundation of knowledge regarding its basic
chemistry, significant opportunities exist for further research, particularly concerning its
biological activity and potential applications in drug development. The experimental protocols
and compiled data herein serve as a valuable resource for scientists and researchers
interested in exploring the potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b077708?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

